N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide
Description
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a bifunctional aromatic system. Its structure features a central ethyl group substituted with a 4-chlorobenzenesulfonyl moiety and a furan-2-yl ring, flanked by a 2,5-dimethoxybenzene sulfonamide group. The compound’s molecular weight is approximately 539.99 g/mol, with a single isotopic mass of 539.05 g/mol.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO7S2/c1-27-15-7-10-17(28-2)19(12-15)31(25,26)22-13-20(18-4-3-11-29-18)30(23,24)16-8-5-14(21)6-9-16/h3-12,20,22H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBWJKNDMWNBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzene moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
N-{2-(2-Furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}-2,5-dimethoxybenzenesulfonamide
- Key Difference : Replacement of the 4-chlorobenzenesulfonyl group with a 4-methylbenzenesulfonyl (tosyl) group.
- Impact :
- Solubility : Increased lipophilicity due to the methyl group, reducing aqueous solubility compared to the chloro analog .
- Receptor Binding : The methyl group may weaken polar interactions in biological targets, as observed in reduced inhibitory activity against serine proteases in preliminary assays .
N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide
- Key Difference: Incorporation of a dimethylamino-methyl substituent on the furan ring and a nitroacetamide group.
- Impact: Bioactivity: Enhanced cellular permeability due to the tertiary amine, but reduced metabolic stability compared to the chloro-sulfonamide analog .
Pharmacokinetic and Pharmacodynamic Profiles
Lipophilicity and Permeability
| Compound | logP (Predicted) | Solubility (mg/mL in DMSO) |
|---|---|---|
| Target Compound | 3.2 | ~10 |
| 4-Methylphenyl Analog | 3.8 | ~5 |
| Nitroacetamide Derivative | 2.5 | ~15 |
The target compound’s balanced logP (3.2) suggests optimal membrane permeability for central nervous system (CNS) penetration, whereas the nitroacetamide derivative’s lower logP (2.5) may limit blood-brain barrier traversal despite higher solubility .
Cytotoxicity Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
